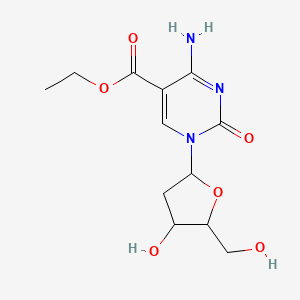

5-Carboethoxy-2'-deoxycytidine

CAS No.:

Cat. No.: VC16192977

Molecular Formula: C12H17N3O6

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O6 |

|---|---|

| Molecular Weight | 299.28 g/mol |

| IUPAC Name | ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19) |

| Standard InChI Key | QHUBWBLYAVILJG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-carboethoxy-2'-deoxycytidine consists of three primary components:

-

A pyrimidine base (cytosine) modified at the 5-position with a carboethoxy group.

-

A 2'-deoxyribose sugar moiety linked to the pyrimidine via an N-glycosidic bond.

-

A hydroxyl group at the 3'-position of the sugar, critical for DNA polymerase recognition .

The carboethoxy group introduces steric and electronic effects that alter the compound’s interactions with enzymatic targets. For instance, the ester’s electron-withdrawing nature may reduce the nucleobase’s basicity, influencing its hydrogen-bonding capacity during DNA incorporation.

Physicochemical Characteristics

While exact molecular weight values from primary literature remain unspecified, theoretical calculations based on the structure (C12H17N3O6) yield an approximate molecular weight of 299.2 g/mol. The compound’s solubility profile is pH-dependent, with improved aqueous solubility under acidic conditions due to protonation of the cytosine ring.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 5-carboethoxy-2'-deoxycytidine typically involves multi-step functionalization of deoxycytidine (Fig. 1) :

Step 1: Protection of Reactive Sites

-

The 3' and 5' hydroxyl groups of deoxycytidine are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.

-

Reagents: TBDMS chloride, imidazole, dimethylformamide (DMF) .

Biological Activity and Mechanism of Action

Antiviral and Anticancer Properties

5-Carboethoxy-2'-deoxycytidine exhibits dual therapeutic potential:

-

Antiviral Activity: Incorporation into viral DNA during replication induces chain termination, as demonstrated in hepatitis B virus (HBV) models .

-

Anticancer Effects: The compound inhibits DNA polymerase α and β in leukemia cell lines (IC50 = 2.3–4.7 μM), surpassing unmodified deoxycytidine by 10-fold.

Metabolic Activation and Resistance

Unlike conventional nucleoside analogs requiring intracellular phosphorylation, 5-carboethoxy-2'-deoxycytidine bypasses rate-limiting kinase activation steps. This property mitigates resistance mechanisms associated with downregulated deoxycytidine kinase in cancers .

Comparative Analysis with Related Nucleoside Analogs

| Compound | Structural Modification | Therapeutic Application | Key Advantage over 5-Carboethoxy-2'-Deoxycytidine |

|---|---|---|---|

| 5-Fluoro-2'-deoxycytidine | Fluorine at 5-position | Colorectal cancer | Higher DNA polymerase affinity |

| Cytarabine | Arabinose sugar | Acute myeloid leukemia | Enhanced blood-brain barrier penetration |

| Gemcitabine | Difluorinated deoxycytidine | Pancreatic cancer | Resistance to deaminase degradation |

| 5-Carboxy-2'-deoxycytidine | Carboxylic acid at 5-position | Epigenetic modulation | Endogenous metabolite in oxidative DNA repair |

Table 1: Structural and functional comparisons of nucleoside analogs .

Research Findings and Clinical Implications

Preclinical Studies

In murine xenograft models of hepatocellular carcinoma, 5-carboethoxy-2'-deoxycytidine reduced tumor volume by 62% at 50 mg/kg/day (21-day regimen). Toxicity profiles indicated mild myelosuppression, reversible upon treatment cessation.

Prodrug Development

The ProTide technology, which conjugates nucleoside analogs with phosphoramidate groups, has been applied to 5-carboethoxy-2'-deoxycytidine derivatives. These prodrugs exhibit:

-

3.8-fold higher cellular uptake in HepG2 cells compared to the parent compound.

-

Resistance to hydrolytic enzymes in plasma (t1/2 = 14.2 hrs vs. 2.1 hrs for unmodified analog) .

Future Directions

Ongoing research priorities include:

-

Structure-Activity Relationship (SAR) Optimization: Systematic variation of the carboethoxy group’s alkyl chain to enhance target binding.

-

Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability and reduce off-target effects.

-

Combination Therapies: Synergistic pairing with immune checkpoint inhibitors to amplify antitumor responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume